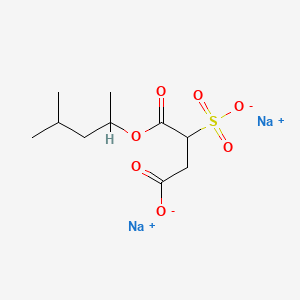
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate is a chemical compound with the molecular formula C10H16O7S.2Na and a molecular weight of 326.274 g/mol . It is known for its unique structural properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate typically involves the esterification of butanedioic acid with 1,3-dimethylbutanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: The reaction between butanedioic acid and 1,3-dimethylbutanol in the presence of a catalyst such as sulfuric acid.
Neutralization: The final step involves neutralizing the sulfonated ester with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification and sulfonation processes, often carried out in batch reactors. The use of continuous flow reactors is also explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted esters .
Scientific Research Applications
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate involves its ability to interact with molecular targets such as proteins and enzymes. The sulfonate group can form ionic bonds with positively charged amino acid residues, stabilizing the protein structure. Additionally, the ester group can participate in hydrophobic interactions, enhancing the compound’s emulsifying properties .
Comparison with Similar Compounds
Similar Compounds
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate: Similar in structure but with two sulfonate groups.
Disodium 1-(1,3-dimethylbutyl) 2-sulfonatosuccinate: A closely related compound with slight variations in the ester group.
Uniqueness
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate is unique due to its specific ester and sulfonate group arrangement, which imparts distinct chemical and physical properties. Its ability to act as both a surfactant and stabilizing agent makes it valuable in various applications .
Properties
CAS No. |
68797-49-9 |
|---|---|
Molecular Formula |
C10H16Na2O7S |
Molecular Weight |
326.28 g/mol |
IUPAC Name |
disodium;4-(4-methylpentan-2-yloxy)-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C10H18O7S.2Na/c1-6(2)4-7(3)17-10(13)8(5-9(11)12)18(14,15)16;;/h6-8H,4-5H2,1-3H3,(H,11,12)(H,14,15,16);;/q;2*+1/p-2 |
InChI Key |
IAJZJSNXALVKIK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















